molecular formula C24H28N4O B10935563 {4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone

{4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone

Cat. No.: B10935563
M. Wt: 388.5 g/mol
InChI Key: KOPNXZLYUXAWOR-UHFFFAOYSA-N
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Description

{4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making them valuable in the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of {4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methyl]piperazino}(4-methylphenyl)methanone apart is its combination of the pyrazole and piperazine rings with a methanone group. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C24H28N4O/c1-18-9-11-21(12-10-18)24(29)27-15-13-26(14-16-27)17-23-19(2)25-28(20(23)3)22-7-5-4-6-8-22/h4-12H,13-17H2,1-3H3

InChI Key

KOPNXZLYUXAWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

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